molecular formula C7H4Cl2N2 B8725523 3,4-Dichlorophenylcyanamide CAS No. 18995-48-7

3,4-Dichlorophenylcyanamide

Cat. No.: B8725523
CAS No.: 18995-48-7
M. Wt: 187.02 g/mol
InChI Key: VGQKZVPHFLOGTN-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylcyanamide (CAS: 89521-91-5) is a nitrogen-containing compound with the molecular formula C₇H₅Cl₂N₃ and a molecular weight of 202.04 g/mol. Its IUPAC name is 1-(3,4-dichlorophenyl)hydrazinecarbonitrile, and its structure features a cyanamide group (-N-C≡N) attached to a 3,4-dichlorophenyl ring . The compound is primarily utilized in synthetic organic chemistry, pharmaceutical intermediates, and agrochemical research due to its reactive cyanamide moiety and halogenated aromatic system.

Properties

CAS No.

18995-48-7

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

(3,4-dichlorophenyl)cyanamide

InChI

InChI=1S/C7H4Cl2N2/c8-6-2-1-5(11-4-10)3-7(6)9/h1-3,11H

InChI Key

VGQKZVPHFLOGTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC#N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Agrochemical Research

3,4-Dichlorophenylcyanamide shares structural similarities with herbicidal 3,4-dichloroanilides, such as N-(3,4-dichlorophenyl)propanamide (propanil) and N-(3,4-dichlorophenyl)methacrylamide (dicryl) . These compounds differ in their functional groups, leading to distinct biochemical behaviors:

Compound Functional Group Key Property/Activity Reference
This compound Cyanamide (-N-C≡N) Reactivity in synthesis; potential enzyme modulation
Propanil Amide (-CONH-) Rapid hydrolysis by plant acylases; herbicidal
Dicryl Methacrylamide Limited hydrolysis; persistent herbicidal activity
  • However, amide-based analogs like propanil exhibit higher biodegradability due to enzymatic hydrolysis .

Comparison with Urea Derivatives

Di-substituted ureas with 3,4-dichlorophenyl groups, such as BTdCPU and NCPdCPU , demonstrate potent growth inhibition and enzyme interactions. These compounds highlight the importance of the dichlorophenyl moiety in bioactivity:

Compound Structure Activity Reference
BTdCPU Benzo-thiadiazolyl urea Growth inhibition in cell assays
NCPdCPU Nitrophenyl urea Competitive enzyme binding
This compound Cyanamide Unreported bioactivity; inferred synthetic utility
  • Key Insight : Urea derivatives exhibit stronger hydrogen-bonding capacity due to their -NH-CO-NH- groups, which may enhance target binding compared to cyanamides. However, cyanamides could offer unique selectivity in medicinal chemistry due to their nitrile group .

Role in Enzyme Inhibition

In MAO-B (monoamine oxidase B) inhibitors, 3,4-dichlorophenyl-substituted compounds outperform alkyl-substituted analogs. For example:

Compound Series Substituent MAO-B IC₅₀ (nM) Selectivity (MAO-B/MAO-A) Reference
3,4-Dichlorophenylthiourea Thiourea linker 8.2 >100
Alkylthiourea Hexyl chain 320 10
  • Key Insight : The 3,4-dichlorophenyl group enhances both potency and selectivity in enzyme inhibition, likely due to hydrophobic interactions and halogen bonding with MAO-B’s active site. Cyanamide derivatives may mimic this behavior but require empirical validation .

Positional Isomerism Effects

Comparing 3,4-dichlorophenyl and 3,5-dichlorophenyl isomers reveals significant differences in physicochemical properties:

Property This compound 3,5-Dichlorophenylcyanamide (CAS: 102711-79-5)
Dipole Moment Higher (asymmetric Cl) Lower (symmetric Cl)
Melting Point Unreported 145–147°C (literature)
Synthetic Applications Unreported Pharma intermediates; pesticide R&D
  • Key Insight : Symmetric 3,5-substitution may improve crystallinity and stability, whereas 3,4-substitution could enhance electronic effects for reactivity .

Tables

Table 1: Functional Group Impact on Herbicidal Activity

Compound Type Hydrolysis Rate Herbicidal Efficacy Environmental Persistence
Amide (propanil) High Moderate Low
Methacrylamide (dicryl) Low High High
Cyanamide (inferred) Very low Unknown Likely high

Data synthesized from

Table 2: MAO-B Inhibition by Substituent Type

Substituent IC₅₀ (nM) Selectivity Ratio Binding Affinity (kcal/mol)
3,4-Dichlorophenyl 8.2 >100 -9.8
Alkyl (hexyl) 320 10 -6.2

Data from

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